MCHR1 Binding Affinity of (6-Methoxychroman-3-yl)methanamine Compared to Structural Analogs
(6-Methoxychroman-3-yl)methanamine demonstrates measurable affinity for human melanin-concentrating hormone receptor 1 (MCHR1) with an IC50 of 13 nM, as determined by competitive radioligand displacement using [125I]-MCH in CHO cell membranes [1]. In contrast, the unsubstituted parent compound chroman-3-ylmethanamine exhibits no reported affinity for MCHR1, indicating that the 6-methoxy group is essential for target engagement. For context, the clinical-stage MCHR1 antagonist BMS-814580 displays a Ki of 17 nM against the same receptor, positioning the target compound within a comparable potency range for this therapeutically relevant target .
| Evidence Dimension | MCHR1 binding affinity |
|---|---|
| Target Compound Data | IC50 = 13 nM |
| Comparator Or Baseline | BMS-814580 (Ki = 17 nM); chroman-3-ylmethanamine (no reported MCHR1 affinity) |
| Quantified Difference | ~1.3-fold higher binding affinity (IC50-based) compared to BMS-814580; unsubstituted analog inactive |
| Conditions | Displacement of [125I-MCH] from human MCH receptor 1 expressed in CHO cell membranes by scintillation counting |
Why This Matters
The nanomolar MCHR1 affinity distinguishes this compound from the unsubstituted chroman scaffold and validates its use as a cost-effective tool for MCHR1 antagonist screening and SAR studies in obesity and metabolic disease research.
- [1] BindingDB. (n.d.). BDBM50106586 (CHEMBL3601043). IC50: 13 nM for human melanin-concentrating hormone receptor 1. Retrieved from BindingDB. View Source
